3-De-O-methylsporaricin A sulfate

Beschreibung

Eigenschaften

CAS-Nummer |

82950-18-3 |

|---|---|

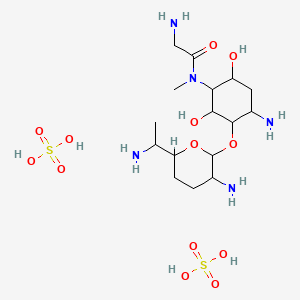

Molekularformel |

C16H37N5O13S2 |

Molekulargewicht |

571.6 g/mol |

IUPAC-Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;sulfuric acid |

InChI |

InChI=1S/C16H33N5O5.2H2O4S/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;2*1-5(2,3)4/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;2*(H2,1,2,3,4) |

InChI-Schlüssel |

GXEGVOVKMLSAJW-UHFFFAOYSA-N |

SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Kanonische SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.OS(=O)(=O)O.OS(=O)(=O)O |

Synonyme |

3-de-O-methylsporaricin A sulfate K 4619 K-4619 |

Herkunft des Produkts |

United States |

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Routes to 3-De-O-methylsporaricin A Sulfate (B86663)

The creation of 3-De-O-methylsporaricin A can be achieved through complex multi-step processes, including building the molecule from the ground up (total synthesis) or modifying a closely related natural product (semisynthesis).

Total Synthesis Approaches (if available for the compound or close analogs)

A total synthesis for the parent compound, 3-O-demethylsporaricin A, has been successfully developed. nih.gov This approach highlights the construction of the novel pseudodisaccharide antibiotic from basic chemical building blocks. The synthesis hinges on the initial preparation of the aminocyclitol portion of the molecule.

The key steps in the synthesis of the aminocyclitol component include:

Deoxygenation: The strategic removal of a hydroxyl group. nih.gov

Inversion of a Hydroxyl Group: Altering the stereochemistry at a specific carbon center. nih.gov

N-methylation: The introduction of a methyl group onto a nitrogen atom. nih.gov

Following the successful synthesis of the aminocyclitol part, it undergoes glycosidation to yield 3-O-demethylsporaricin B, which is a direct precursor to 3-O-demethylsporaricin A. nih.gov The physical and biological characteristics of the final synthesized compound were confirmed to be identical to those of an authentic sample derived from the natural product sporaricin B, validating the synthetic route. nih.gov

Semisynthetic Modification of Sporaricin A

Semisynthesis, which involves the chemical modification of a readily available natural product, represents an alternative and often more efficient route to desired analogs. The fact that the totally synthesized 3-O-demethylsporaricin A was identical to a sample derived from sporaricin B indicates the feasibility of a semisynthetic pathway from the parent compound. nih.gov

Furthermore, semisynthetic strategies have been effectively used to create close analogs, demonstrating the versatility of this approach. For example, a 3-de-O-methyl analog, specifically 3-de-O-methyl-2-deoxy-4-N-glycyl-6-O-(α-nebrosaminyl)fortamine, was prepared starting from lividamine, another aminoglycoside. nih.gov This process involved several key transformations of the existing aminoglycoside scaffold, including modification of the 2-deoxystreptamine (B1221613) moiety and the selective attachment of new functional groups. nih.gov

Development of Derivatization Strategies

Derivatization is a critical tool for probing the structure-activity relationships of 3-De-O-methylsporaricin A. By selectively modifying functional groups, researchers can identify which parts of the molecule are essential for its activity.

Modification of Amino and Hydroxyl Groups

The amino and hydroxyl groups on the sporaricin scaffold are primary targets for modification. Synthetic studies have revealed several successful strategies for altering these functionalities.

| Modification Type | Functional Group | Reagents/Conditions | Purpose in Synthesis | Reference |

| N-methylation | Amino Group | Not specified | Introduction of a key structural feature in the aminocyclitol core. | nih.govnih.gov |

| N-acylation | Amino Group | Glycine derivative | Attachment of a glycyl residue to explore peptide conjugates. | nih.gov |

| Deoxygenation | Hydroxyl Group | Not specified | Removal of a hydroxyl to probe its role in activity. | nih.gov |

| Stereochemical Inversion | Hydroxyl Group | Not specified | Alteration of the 3D arrangement of the aminocyclitol. | nih.gov |

Synthetic Introduction or Removal of Sulfate Groups

The sulfate group in 3-De-O-methylsporaricin A sulfate is significant, as aminoglycosides are often prepared as sulfate salts to improve stability and solubility. The specific introduction or removal of O-linked sulfate groups on the sugar rings is a sophisticated synthetic challenge that can dramatically impact function.

Introduction of Sulfate Groups: While direct chemical sulfation of the 3-De-O-methylsporaricin A hydroxyl group is not detailed in the available literature, chemoenzymatic methods represent a powerful strategy for such modifications. Research on other complex carbohydrates, such as heparan sulfate, has shown that 3-O-sulfotransferases (3-OSTs) are enzymes that specifically catalyze the transfer of a sulfate group to the 3-hydroxyl position of a glucosamine (B1671600) residue. nih.govnih.gov Different isoforms of this enzyme, such as 3-OST-1 and 3-OST-3, can be used to install sulfate groups in specific molecular contexts. nih.gov This enzymatic approach offers high selectivity, which is often difficult to achieve through traditional chemical synthesis. researchgate.net

Removal of Sulfate Groups: Information regarding the specific removal of the O-sulfate group from this compound is not readily available. Generally, the cleavage of sulfate esters can be accomplished by hydrolysis under acidic or basic conditions. However, the challenge with a complex molecule like an aminoglycoside is to perform this removal without affecting other acid- or base-labile functional groups present in the structure.

Structure-Activity Relationship (SAR) Investigations

SAR studies aim to connect the specific structural features of a molecule to its biological activity. For 3-De-O-methylsporaricin A and its analogs, these investigations are primarily driven by the synthesis of new derivatives.

The development of a total synthesis for 3-O-demethylsporaricin A was a crucial step in confirming the structure and allowing for the creation of analogs with modifications at the 3-position. nih.gov The synthesis of this analog implies that the 3-O-methyl group is a key target for SAR investigation, with its removal intended to probe its importance for the compound's activity.

Similarly, the strategic modification of other sites, such as the selective attachment of a glycyl residue at the C-4 position, is a classic SAR approach to explore how different substituents impact the molecule's function. nih.gov

The role of the 3-O-sulfate group itself is a critical area of SAR. In analogous biological systems like heparan sulfate, 3-O-sulfation is a rare but functionally critical modification that can create specific binding sites for proteins, thereby mediating biological processes such as blood coagulation. nih.govglycoforum.gr.jp The presence of a 3-O-sulfated glucosamine can be the determining factor for high-affinity binding to protein targets. glycoforum.gr.jp By analogy, the sulfate group in 3-De-O-methylsporaricin A sulfate is presumed to be crucial for its physicochemical properties and may play a direct role in its interaction with its biological target.

| Structural Modification | Implied Effect on Activity | Reference |

| Removal of 3-O-methyl group | Investigates the role of this group in target binding or metabolic stability. | nih.gov |

| Addition of 4-N-glycyl group | Explores the potential for new interactions or altered properties by adding a peptide moiety. | nih.gov |

| Presence of 3-O-sulfate group | Crucial for solubility and stability; potentially creates a key interaction point with the biological target, analogous to its role in other glycans. | nih.govglycoforum.gr.jp |

Impact of 3-De-O-methylation on Biological Activity

The removal of the methyl group from the 3-O position of sporaricin A has been a subject of synthetic and biological investigation. The synthesis of 3-O-demethylsporaricin A has been successfully achieved, and its biological properties have been evaluated nih.gov.

Studies on 3-O-demethylfortimicins, which are structurally related to sporaricins, have demonstrated that 3-O-demethylation can lead to a notable increase in antibacterial activity compared to the parent compounds. Specifically, 3-O-demethylfortimicin A exhibited significantly enhanced activity against various strains of Pseudomonas aeruginosa. This suggests that the absence of the 3-O-methyl group can be advantageous for the antibacterial efficacy of certain aminoglycosides.

The physical and biological characteristics of synthetically produced 3-O-demethylsporaricin A have been confirmed to be identical to those of an authentic sample derived from sporaricin B nih.gov. This confirmation underscores the viability of synthetic routes to explore the biological potential of such derivatives. While direct and extensive comparative data on the activity of 3-O-demethylsporaricin A versus sporaricin A is not abundant in the available literature, the findings from related compounds suggest that this modification is a key area of interest for enhancing antibacterial potency.

Role of the Sulfate Group in Modulating Bioactivity

The introduction of a sulfate group to a molecule can profoundly influence its biological activity through various mechanisms, including altering its solubility, charge, and ability to interact with biological targets. In the context of polysaccharides, sulfation has been shown to be a critical determinant of their antimicrobial properties. The degree and position of sulfation can impact the antibacterial and antibiofilm activities of these macromolecules mdpi.com. For instance, sulfated chitosan (B1678972) has demonstrated enhanced antibacterial activity against both Escherichia coli and Staphylococcus aureus with an increasing degree of sulfation researchgate.net.

While the specific role of a sulfate group on 3-De-O-methylsporaricin A has not been detailed in available research, general principles from related molecules suggest several potential effects:

Enhanced Target Binding: The negatively charged sulfate group could potentially form additional ionic interactions with positively charged residues on the bacterial ribosome, the primary target of aminoglycosides. This could lead to a stronger binding affinity and more effective inhibition of protein synthesis.

Altered Membrane Permeability: The addition of a sulfate group would increase the polarity and negative charge of the molecule. This could influence its transport across the bacterial cell wall and membrane, which is a critical step for aminoglycosides to reach their intracellular target.

Modified Pharmacokinetics: Sulfation can alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, although this is outside the direct scope of in vitro bioactivity.

The antimicrobial action of sulfated polysaccharides is thought to involve mechanisms such as binding to the bacterial surface or trapping essential nutrients and cationic minerals, thereby reducing their bioavailability to the bacteria mdpi.com. It is plausible that a sulfate group on an aminoglycoside could exert similar or additional effects to modulate its bioactivity.

Influence of Other Structural Moieties on Activity Spectrum and Potency

For aminoglycosides, key structural features that influence activity include:

Amino Groups: The number and position of amino groups are crucial for the interaction with the ribosomal RNA. Modifications of these groups, such as acylation or alkylation, can significantly impact antibacterial potency. For example, studies on tobramycin (B1681333) have shown that modifications at the 3-N position are particularly detrimental to activity, while modifications at the 2'-N and 6'-N positions can sometimes be tolerated or even confer advantages against certain resistant strains nih.gov.

Hydroxyl Groups: The hydroxyl groups on the sugar rings participate in hydrogen bonding with the ribosomal target. Their presence and stereochemistry are important for optimal binding and activity.

The principle of SAR is to systematically modify different parts of a molecule and observe the resulting changes in biological activity. This allows medicinal chemists to identify the pharmacophore—the essential structural features responsible for the drug's action—and to design new derivatives with improved properties, such as enhanced activity, broader spectrum, or reduced toxicity wikipedia.orggardp.org.

Comparative Analysis with Other Sporaricin Derivatives (e.g., Sporaricin A, C, D, 2''-N-Formimidoylsporaricin A)

To understand the relative potency and spectrum of 3-De-O-methylsporaricin A sulfate, it is useful to compare it with other members of the sporaricin family.

Sporaricin A: This is the parent compound and serves as a primary benchmark. It exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including some strains resistant to other aminoglycosides like amikacin, dibekacin, and gentamicin (B1671437) nih.govnih.gov. However, its activity against Pseudomonas aeruginosa is relatively weaker compared to these other aminoglycosides nih.govnih.gov.

Sporaricin C and D: These derivatives are also active against both Gram-positive and Gram-negative bacteria, including some aminoglycoside-resistant strains.

2''-N-Formimidoylsporaricin A: This derivative has also been noted for its antibacterial activity.

The following table provides a comparative overview of the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of Sporaricin A against various bacterial strains. Data for 3-De-O-methylsporaricin A sulfate and a detailed side-by-side comparison with all derivatives are limited in the publicly available literature.

| Organism | Sporaricin A MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤3.13 |

| Klebsiella pneumoniae | ≤3.13 |

| Enterobacter cloacae | ≤3.13 |

| Citrobacter freundii | ≤3.13 |

| Serratia marcescens | ≤3.13 |

| Proteus vulgaris | ≤3.13 |

| Proteus rettgeri | ≤3.13 |

| Pseudomonas aeruginosa | Relatively weak activity |

Data for the table is based on the finding that Sporaricin A inhibited over 90% of clinical isolates of the listed bacteria at a concentration of 3.13 µg/mL nih.govnih.gov.

The antibacterial profile of Sporaricin A demonstrates its potency against a range of clinically relevant bacteria. The modifications present in its derivatives, including 3-de-O-methylation and potential sulfation, represent strategies to potentially broaden this spectrum or enhance potency against specific pathogens, particularly resistant strains.

Biological Activities and Mechanistic Studies Excluding Clinical Data

Broad-Spectrum Antimicrobial Activity

3-De-O-methylsporaricin A sulfate (B86663), also known as K-4619, demonstrates a high degree of antibacterial activity against a wide range of bacterial species. researchgate.netnih.gov Its efficacy has been evaluated in comparison to its parent compound, sporaricin A, and other established aminoglycosides such as amikacin, dibekacin, and gentamicin (B1671437). nih.gov

3-De-O-methylsporaricin A sulfate is effective against various Gram-positive bacteria. nih.gov Its activity profile indicates a potent antibacterial action comparable to other significant aminoglycosides.

The compound exhibits robust activity against numerous Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.gov Notably, its efficacy against Providencia species and Serratia marcescens has been reported to be superior to that of sporaricin A, amikacin, dibekacin, and gentamicin. researchgate.netnih.gov The bactericidal effect of 3-De-O-methylsporaricin A sulfate has been observed to be slightly more pronounced than that of amikacin. nih.gov Furthermore, its antibacterial activity against Gram-negative organisms is enhanced in alkaline conditions and remains largely unaffected by the size of the bacterial inoculum, the presence of horse serum, or variations in the culture medium composition. nih.gov

Table 1: Comparative in vitro activity of 3-De-O-methylsporaricin A sulfate and other aminoglycosides against selected Gram-Negative Bacteria

| Organism | 3-De-O-methylsporaricin A sulfate (K-4619) MIC (µg/mL) | Sporaricin A MIC (µg/mL) | Amikacin MIC (µg/mL) | Dibekacin MIC (µg/mL) | Gentamicin MIC (µg/mL) |

| Pseudomonas aeruginosa | Data not available | Data not available | Data not available | Data not available | Data not available |

| Providencia species | Highest activity | Lower activity | Lower activity | Lower activity | Lower activity |

| Serratia marcescens | Highest activity | Lower activity | Lower activity | Lower activity | Lower activity |

| Klebsiella pneumoniae | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: The table is based on qualitative descriptions from the source indicating the highest activity, specific MIC values were not provided in the abstract. researchgate.netnih.gov

A significant attribute of 3-De-O-methylsporaricin A sulfate is its potent activity against bacterial strains that have developed resistance to other aminoglycosides. nih.gov This effectiveness is maintained against bacteria that produce a variety of aminoglycoside-inactivating enzymes. nih.gov The primary exception to this is its reduced efficacy against bacteria producing 3-acetyltransferase I. nih.gov In vivo studies in murine models have demonstrated its activity against infections caused by gentamicin- or amikacin-resistant bacterial strains that possess certain aminoglycoside-inactivating enzymes. nih.gov

Molecular Mechanisms of Antimicrobial Action

As an aminoglycoside antibiotic, the primary mechanism of action for 3-De-O-methylsporaricin A sulfate is the inhibition of bacterial protein synthesis. smolecule.com This is a characteristic feature of the aminoglycoside class of antibiotics.

Aminoglycosides, including by extension 3-De-O-methylsporaricin A sulfate, exert their antibacterial effect by binding to the bacterial ribosome. smolecule.com This interaction disrupts the normal process of translation, leading to the misreading of the mRNA template and the production of non-functional or toxic proteins. smolecule.com This ultimately results in the cessation of bacterial growth and cell death.

The binding site for aminoglycosides is typically the 30S ribosomal subunit. smolecule.com By binding to this subunit, these antibiotics interfere with the accurate decoding of the genetic information carried by mRNA, which is a critical step in protein synthesis. smolecule.com This modulation of ribosomal function is the core of their bactericidal activity.

Effects on Bacterial Cell Wall Synthesis or Integrity

While the principal target of aminoglycosides is the ribosome, some studies on related compounds suggest potential indirect effects on the bacterial cell wall. For instance, research on other aminoglycosides has indicated that the accumulation of aberrant proteins, resulting from inaccurate translation, can lead to stress on the cell envelope. However, specific studies detailing the direct effects of 3-De-O-methylsporaricin A sulfate on peptidoglycan synthesis or the structural integrity of the bacterial cell wall are not prominently available in the current body of scientific literature. The primary mechanism remains centered on protein synthesis inhibition.

Interaction with Bacterial Nucleic Acids

The interaction of 3-De-O-methylsporaricin A sulfate with bacterial nucleic acids is not considered its primary mechanism of antibacterial action. Aminoglycosides are known to bind to the 30S ribosomal subunit, which is composed of ribosomal RNA (rRNA) and proteins. This binding event interferes with the fidelity of mRNA translation. Therefore, while there is an interaction with a nucleic acid component (rRNA), it is in the context of the ribosomal machinery rather than a direct interaction with genomic DNA or free-floating RNA transcripts in a way that would, for example, inhibit replication or transcription directly.

Cellular Mechanisms of Bacterial Resistance

The clinical efficacy of aminoglycoside antibiotics is significantly challenged by the evolution of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). nih.govnih.govnih.gov These enzymes, often encoded on mobile genetic elements, alter the structure of the aminoglycoside, thereby reducing its affinity for the ribosomal target. nih.govnih.gov

Inactivation by Aminoglycoside-Modifying Enzymes (AMEs)

AMEs are broadly classified into three main families based on the type of chemical modification they catalyze: acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.govnih.gov The specific sites on the aminoglycoside molecule that these enzymes modify determine the resistance profile of a given bacterium.

Aminoglycoside acetyltransferases (AACs) catalyze the acetyl-CoA-dependent acetylation of specific amino groups on the aminoglycoside structure. This modification prevents the antibiotic from binding effectively to the 16S rRNA of the 30S ribosomal subunit. While numerous AACs have been identified, specific data on the inactivation of 3-De-O-methylsporaricin A sulfate by particular acetyltransferases are not extensively detailed in published research. However, the presence of various amino groups on its structure makes it a potential substrate for this class of enzymes.

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate aminoglycosides by transferring a phosphate (B84403) group from ATP to specific hydroxyl groups on the antibiotic. This phosphorylation event sterically hinders the binding of the drug to its ribosomal target. The susceptibility of an aminoglycoside to APHs is dependent on the presence and accessibility of hydroxyl groups at specific positions. For example, the enzyme APH(3')-IIIa is known to inactivate a broad spectrum of aminoglycosides by phosphorylating the 3'-hydroxyl group. The structural details of 3-De-O-methylsporaricin A sulfate would determine its susceptibility to this common mode of resistance.

| Enzyme Family | Mechanism of Action | Effect on Aminoglycoside |

| Acetyltransferases (AACs) | Acetylation of amino groups | Reduced binding to 16S rRNA |

| Phosphotransferases (APHs) | Phosphorylation of hydroxyl groups | Steric hindrance of ribosomal binding |

| Nucleotidyltransferases (ANTs) | Adenylylation or guanylylation of hydroxyl groups | Prevention of effective binding to the ribosome |

Table 1: Overview of Aminoglycoside-Modifying Enzyme Families and their general mechanisms of action.

Aminoglycoside nucleotidyltransferases (ANTs), also referred to as adenylyltransferases, catalyze the transfer of an adenylyl group (or sometimes a guanylyl group) from ATP (or GTP) to a hydroxyl group on the aminoglycoside. This addition of a bulky nucleotide monophosphate group effectively blocks the antibiotic from interacting with its target site on the ribosome. The specific regiochemistry of this reaction is determined by the particular ANT enzyme. As with the other AME classes, the potential for 3-De-O-methylsporaricin A sulfate to be inactivated by ANT enzymes would depend on the specific enzymes present in a resistant bacterial strain and the accessibility of its hydroxyl groups for modification.

Efflux Pump Systems

Efflux pumps are a significant mechanism of bacterial defense, contributing to both intrinsic and acquired resistance to a wide range of antimicrobial agents, including aminoglycosides. nih.govnih.govnih.gov These transport proteins are located in the bacterial cytoplasmic membrane and actively extrude antibiotics from the cell, reducing the intracellular drug concentration to sub-lethal levels. nih.govmdpi.com In Gram-negative bacteria, efflux pumps like the Resistance-Nodulation-Division (RND) family are particularly effective, forming tripartite systems that span the inner and outer membranes. nih.govmdpi.com The overexpression of genes encoding these pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can lead to multidrug resistance. mdpi.com

Target Site Modification (e.g., ribosomal RNA methylation)

The primary target for aminoglycoside antibiotics is the bacterial ribosome, a complex structure responsible for protein synthesis. nih.gov Specifically, aminoglycosides bind to the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit. nih.gov This binding, particularly at the A-site, interferes with the translation process by causing misreading of the mRNA codon, which leads to the synthesis of non-functional or aberrant proteins. nih.govresearchgate.net This disruption of protein synthesis is ultimately lethal to the bacterium.

Bacteria can develop resistance to aminoglycosides through modifications of this target site. nih.gov One of the most clinically important mechanisms is enzymatic methylation of specific nucleotides in the 16S rRNA, which can prevent the antibiotic from binding effectively. nih.govnih.gov

3-De-O-methylsporaricin A sulfate (K-4619) has demonstrated potent bactericidal activity against a wide spectrum of bacteria, including strains resistant to other aminoglycosides. nih.gov A key finding is its high level of effectiveness against bacteria that produce various aminoglycoside-inactivating enzymes. nih.gov These enzymes typically confer resistance by chemically modifying the antibiotic itself, a process distinct from, but related to, protecting the target site. The structural modifications in K-4619, specifically the absence of the 3-O-methyl group, render it stable against inactivation by several common enzymes, except for 3-acetyltransferase I. nih.gov This resilience indicates that its structure allows it to evade certain enzymatic defenses, enabling it to reach and effectively inhibit its ribosomal target in many resistant strains.

| Bacterial Resistance Mechanism | General Effect on Aminoglycosides | Reported Activity of 3-De-O-methylsporaricin A sulfate (K-4619) |

| Efflux Pumps | Active extrusion of the antibiotic from the bacterial cell, reducing intracellular concentration. nih.govnih.gov | Specific interaction studies are not widely available. |

| Target Site Modification | Alteration of the 16S rRNA binding site (e.g., via methylation) prevents antibiotic binding and action. nih.govnih.gov | Acts by binding to the 30S ribosomal subunit; its efficacy against some resistant strains suggests effective target engagement. nih.govnih.gov |

| Enzymatic Inactivation | Bacterial enzymes modify the antibiotic, preventing it from binding to the ribosome. nih.gov | Highly effective against strains producing various aminoglycoside-inactivating enzymes (exception: 3-acetyltransferase I). nih.gov |

In Vitro Biological Potential beyond Antimicrobial Activity (Molecular/Cellular Level)

A comprehensive review of publicly available scientific literature and research databases did not yield any studies concerning the antitumor or anticancer properties of 3-De-O-methylsporaricin A sulfate (K-4619) in cell lines.

There is no available data from in vitro studies describing any antiproliferative effects or the corresponding mechanisms of action for 3-De-O-methylsporaricin A sulfate against cancer cell lines.

No research findings have been published that investigate or demonstrate the induction of apoptosis in any cancer cell models by 3-De-O-methylsporaricin A sulfate.

There is a lack of scientific evidence or published studies on the modulation of intracellular signaling pathways, such as those related to oxidative stress or inflammation, by 3-De-O-methylsporaricin A sulfate in the context of cancer research.

Other Cellular Activities (e.g., enzyme inhibition, receptor modulation in non-human/non-clinical contexts)

Due to the lack of available research data, a summary of findings regarding the enzyme inhibition or receptor modulation properties of 3-De-O-methylsporaricin A sulfate cannot be provided at this time. Further scientific inquiry is necessary to elucidate the compound's profile in these areas.

Comprehensive Search Yields No Publicly Available Data on 3-De-O-methylsporaricin A Sulfate

Despite a thorough and comprehensive search of scientific literature and chemical databases, no specific information, research findings, or published data could be located for the chemical compound "3-De-O-methylsporaricin A sulfate." Consequently, the generation of a detailed article focusing solely on this compound, as per the requested outline, is not possible at this time.

The search encompassed various databases and search engines, targeting the chemical name and potential related terms. However, these efforts did not yield any primary research articles, reviews, or database entries that specifically describe the synthesis, biological activities, or research applications of 3-De-O-methylsporaricin A sulfate.

This lack of information suggests that "3-De-O-methylsporaricin A sulfate" may be a novel or hypothetical compound that has not yet been synthesized or characterized in the public domain. It is also possible that research on this specific derivative of sporaricin A is proprietary and has not been disclosed in publicly accessible formats.

Without any foundational data on the compound, any attempt to generate content for the requested sections—such as its uncharacterized biological activities, the rational design of its derivatives, or its application in chemical probe development—would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Therefore, until research on "3-De-O-methylsporaricin A sulfate" is published and becomes part of the scientific record, a detailed and factual article on its specific properties and research directions cannot be compiled.

Q & A

Basic: What analytical techniques are recommended for characterizing 3-De-O-methylsporaricin A sulfate?

Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm structural integrity and identify functional groups.

- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Validate purity and molecular weight, with electrospray ionization (ESI) for sulfate group detection.

- X-ray Crystallography: Resolve stereochemistry if crystalline forms are obtainable.

- Elemental Analysis: Confirm sulfur content to verify sulfation efficiency.

Reference protocols from analytical chemistry standards (e.g., USP guidelines for compound validation) .

Basic: What are the best practices for synthesizing 3-De-O-methylsporaricin A sulfate in a laboratory setting?

Answer:

Key steps include:

- Precursor Selection: Start with sporaricin derivatives and employ regioselective de-O-methylation under controlled pH (e.g., acidic hydrolysis).

- Sulfation Reaction: Use sulfur trioxide-pyridine complex in anhydrous conditions to minimize side reactions.

- Purification: Apply column chromatography (silica gel or reversed-phase C18) and lyophilization for sulfate stability.

- Yield Optimization: Monitor reaction kinetics via TLC and adjust temperature/solvent polarity.

Methodological frameworks from synthetic organic chemistry studies are critical .

Advanced: How can researchers design experiments to elucidate the mechanism of action of 3-De-O-methylsporaricin A sulfate?

Answer:

Adopt a hypothesis-driven framework (e.g., PICOT ):

- Population (P): Target biological systems (e.g., bacterial strains for antibiotic studies, cancer cell lines).

- Intervention (I): Dose-response assays to determine IC₅₀/EC₅₀ values.

- Comparison (C): Compare with non-sulfated analogs to isolate sulfate-specific effects.

- Outcome (O): Measure biomarkers (e.g., enzyme inhibition, membrane disruption via SEM).

- Time (T): Kinetic studies to assess temporal effects.

Incorporate molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Resolve discrepancies via:

- Meta-Analysis: Aggregate data from peer-reviewed studies, stratifying by variables like purity (>95% by HPLC), assay type (in vitro vs. in vivo), and solvent systems.

- Replication Studies: Reproduce key experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Error Source Analysis: Evaluate batch-to-batch variability, degradation products (via stability studies), and instrumentation calibration.

Refer to systematic review methodologies for data synthesis .

Advanced: What strategies optimize the stability of 3-De-O-methylsporaricin A sulfate in long-term storage?

Answer:

- Temperature Control: Store at -80°C in lyophilized form; avoid repeated freeze-thaw cycles.

- Moisture Prevention: Use desiccants (e.g., silica gel) in airtight containers.

- Light Protection: Amber vials to prevent photodegradation.

- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis.

Safety data sheets (SDS) for sulfate compounds provide handling guidelines .

Basic: How to formulate a hypothesis-driven research question for studying this compound’s bioactivity?

Answer:

Apply the FINER criteria :

- Feasible: Ensure access to required instrumentation (e.g., LC-MS, cell culture facilities).

- Interesting: Focus on understudied mechanisms (e.g., immunomodulatory effects).

- Novel: Investigate synergistic interactions with existing drugs.

- Ethical: Adhere to institutional biosafety protocols.

- Relevant: Align with global health priorities (e.g., antimicrobial resistance).

Example question: “Does 3-De-O-methylsporaricin A sulfate inhibit β-lactamase enzymes in multidrug-resistant bacteria?” .

Advanced: What statistical approaches are suitable for analyzing dose-response data in studies involving this compound?

Answer:

- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- ANOVA with Post-Hoc Tests: Compare multiple treatment groups; Tukey’s HSD for variance control.

- Survival Analysis: For time-dependent cytotoxicity assays (e.g., Kaplan-Meier curves).

- Meta-Regression: Explore heterogeneity in multi-study datasets.

Guidance on statistical reporting is available in analytical chemistry journals .

Basic: How to validate the purity of 3-De-O-methylsporaricin A sulfate post-synthesis?

Answer:

- Chromatographic Methods: HPLC-DAD (diode array detection) at λmax ~254 nm; ≥95% peak area threshold.

- Spectroscopic Validation: Match NMR/IR spectra to reference standards.

- Mass Accuracy: Ensure <5 ppm error in HR-MS.

- Counterion Analysis: Ion chromatography for sulfate quantification.

Cross-reference analytical procedures from pharmacopeial standards .

Advanced: What in silico tools can predict the pharmacokinetic properties of this compound?

Answer:

- ADMET Prediction: Use SwissADME or pkCSM to estimate absorption, distribution, and toxicity.

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., GROMACS).

- QSAR Modeling: Relate structural features (e.g., logP, polar surface area) to bioactivity.

- Docking Studies: Identify potential off-target interactions (e.g., using Schrödinger Suite).

Integrate computational results with in vitro data for validation .

Advanced: How to design a study investigating structure-activity relationships (SAR) for sulfate derivatives?

Answer:

- Structural Variants: Synthesize analogs with varying sulfate positions or substituents.

- Bioactivity Profiling: Test against a panel of biological targets (e.g., enzymes, cell lines).

- Data Correlation: Use multivariate analysis (e.g., PCA) to link structural descriptors (e.g., electronegativity, steric bulk) to activity.

- Crystallographic Evidence: Resolve ligand-target complexes to identify binding motifs.

Reference SAR frameworks from medicinal chemistry literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.